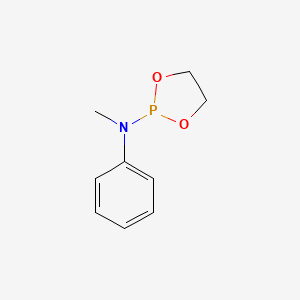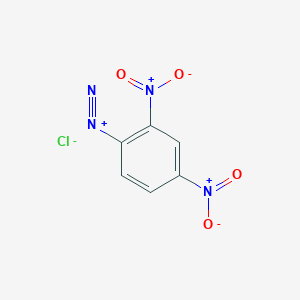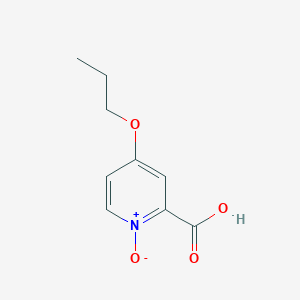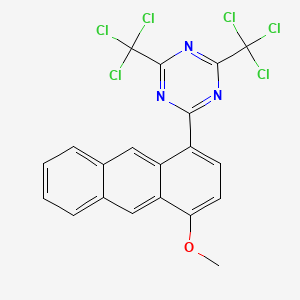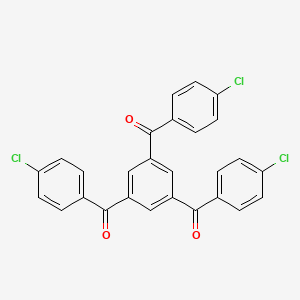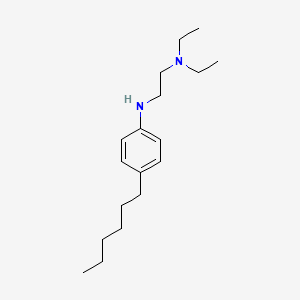
19,24-Dioctadecyldotetracontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19,24-Dioctadecyldotetracontane is a long-chain hydrocarbon with the molecular formula C₇₈H₁₅₈. It is a branched alkane, known for its significant length and high molecular weight of 1096.122 g/mol . This compound is often used in studies related to gas chromatography due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 19,24-Dioctadecyldotetracontane typically involves the coupling of smaller hydrocarbon chains. One common method is the catalytic hydrogenation of long-chain alkenes or alkynes in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods
Industrial production of this compound involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors allows for the efficient production of this compound. The process is optimized to maintain high purity and yield, often involving multiple stages of purification such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
19,24-Dioctadecyldotetracontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Halogenation typically uses chlorine (Cl₂) or bromine (Br₂) with UV light or a radical initiator.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated alkanes are the primary products, with varying degrees of substitution depending on reaction conditions.
Wissenschaftliche Forschungsanwendungen
19,24-Dioctadecyldotetracontane has several applications in scientific research:
Gas Chromatography: Used as a stationary phase due to its non-polar nature and high molecular weight, providing unique separation properties for various analytes.
Material Science: Studied for its potential use in creating hydrophobic surfaces and coatings.
Biological Studies: Investigated for its interactions with biological membranes and potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 19,24-Dioctadecyldotetracontane is primarily physical rather than chemical. Its long hydrocarbon chain interacts with other molecules through van der Waals forces, making it useful in applications requiring non-polar interactions. In gas chromatography, it acts as a stationary phase, separating compounds based on their volatility and interaction with the stationary phase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18,23-Dioctadecyl-1-hentetracontanol: Similar in structure but contains an alcohol group, making it more polar.
19,24-Dioctadecyldotetracontane with Substituents: Variants where one or more hydrogen atoms are replaced with functional groups such as hydroxyl (OH), cyano (CN), or trifluoromethyl (CF₃) groups.
Uniqueness
This compound is unique due to its long, non-polar hydrocarbon chain, making it highly hydrophobic and suitable for applications requiring non-polar interactions. Its structural simplicity compared to its substituted counterparts allows for predictable behavior in various chemical processes .
Eigenschaften
CAS-Nummer |
72942-95-1 |
|---|---|
Molekularformel |
C78H158 |
Molekulargewicht |
1096.1 g/mol |
IUPAC-Name |
19,24-dioctadecyldotetracontane |
InChI |
InChI=1S/C78H158/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-71-77(72-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-69-70-76-78(73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h77-78H,5-76H2,1-4H3 |
InChI-Schlüssel |
XRWKLCUUSVWUNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


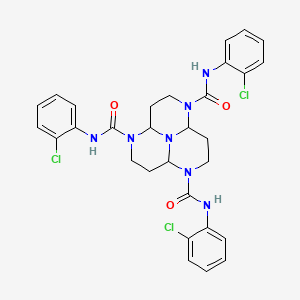
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)
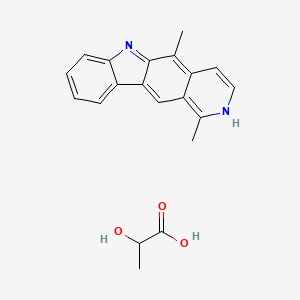
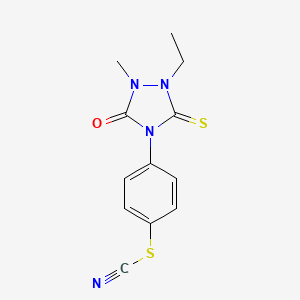
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
